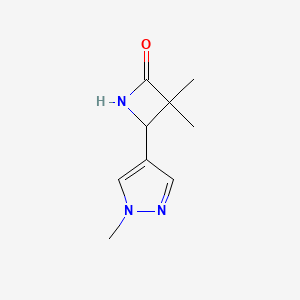

3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one

Overview

Description

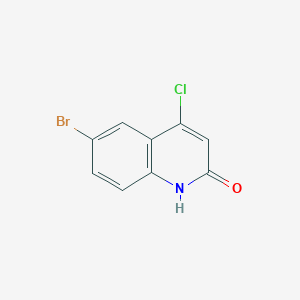

“3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties and is a key component in many drugs .

Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves reactions with hydrazonoyl halides . Various synthetic routes have been reported in the literature, including condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods involve the use of dialkyl azodicarboxylates with substituted propargylamines .

Chemical Reactions Analysis

Pyrazole-containing compounds, such as “this compound”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with terminal alkynes . They can also react with 1,3-diols in the presence of alkyl hydrazines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives, including compounds structurally related to "3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one," involves various chemical reactions aimed at incorporating nitrogen and sulfur-containing heterocyclic moieties. For example, a series of compounds have been synthesized through reactions involving ethylchloroacetate, thiosemicarbazide, and mineral acids, leading to the formation of Schiff bases and azetidinones with potential antibacterial activities (Al-Smaisim, 2012). Similarly, azetidinone derivatives have been prepared by reactions involving chloroacetic acid and POCl3, demonstrating promising antibacterial activities against several bacterial strains (Chopde et al., 2012).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrazole and azetidinone derivatives. Novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties have shown significant antimicrobial activity, with some compounds exhibiting higher anticancer activity than standard drugs (Hafez et al., 2016). Another study focused on azetidinones synthesized by cyclocondensation of Schiff bases, which displayed antibacterial activity against microorganisms like Staphylococcus aureus and Escherichia coli (Yadav et al., 2012).

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated, with several compounds showing significant activity against the MCF-7 human breast adenocarcinoma cell line. Notably, one compound demonstrated potent inhibitory activity with a half maximal inhibitory concentration (IC50) of 11 µM, highlighting its potential as an anticancer agent (Abdellatif et al., 2014).

Antiviral and Anti-5-Lipoxygenase Activity

Research into the antiviral potential of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives against Herpes Simplex Virus type-1 (HSV-1) has been conducted, indicating the diverse biological activities of these compounds (Shamroukh et al., 2007). Additionally, novel pyrazolopyrimidines derivatives have been evaluated for their anti-5-lipoxygenase activity, suggesting their potential in treating conditions associated with the lipoxygenase pathway (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of enzyme activity or the alteration of signal transduction .

Pharmacokinetics

The properties of similar compounds suggest that they may be well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Properties

IUPAC Name |

3,3-dimethyl-4-(1-methylpyrazol-4-yl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(2)7(11-8(9)13)6-4-10-12(3)5-6/h4-5,7H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRKWUFHLLNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CN(N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)